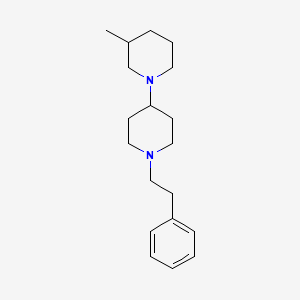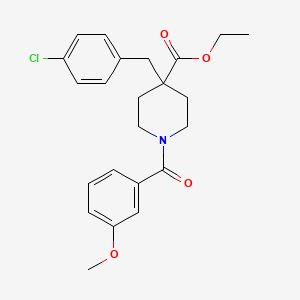
2-methyl-N-(1-methylbutyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(1-methylbutyl)-3-nitrobenzamide, also known as N-(1-methylbutyl)-2-methylnicotinamide or MLN-4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has shown promising results in preclinical studies as a potential anticancer agent. NAE is an essential enzyme in the process of neddylation, which is a post-translational modification that regulates the activity of many proteins involved in cell cycle control, DNA damage response, and other cellular processes. Inhibition of NAE by MLN-4924 leads to the accumulation of neddylated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.
作用机制
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 exerts its antitumor activity by inhibiting NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to target proteins, a process called neddylation, regulates their activity and stability. Inhibition of NAE by ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 leads to the accumulation of neddylated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been shown to induce cell cycle arrest at the G2/M phase, which is associated with increased expression of p21 and decreased expression of cyclin B1. ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 also induces apoptosis in cancer cells, which is mediated by the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak. In addition, ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been shown to inhibit angiogenesis and tumor growth by suppressing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
实验室实验的优点和局限性
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has several advantages as a research tool, including its specificity for NAE and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also some limitations to its use in laboratory experiments. ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 is a small molecule inhibitor that may have off-target effects, and its potency may vary depending on the cell type and experimental conditions. In addition, the use of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 in animal models may be limited by its pharmacokinetic properties, such as its solubility and bioavailability.
未来方向
For research on ML2-methyl-2-methyl-N-(1-methylbutyl)-3-nitrobenzamide(1-methylbutyl)-3-nitrobenzamide4924 may include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its antitumor activity, and the investigation of its potential use in other diseases that are characterized by dysregulated neddylation, such as neurodegenerative disorders and viral infections.
合成方法
The synthesis of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 involves several steps, starting from commercially available starting materials. The first step is the conversion of 2-methylpyridine to 2-methyl-3-pyridinemethanol, which is then converted to 2-methyl-3-pyridinemethanesulfonyl chloride. The resulting compound is then reacted with 2-methyl-N-(1-methylbutyl)-3-nitrobenzamide(1-methylbutyl)amine to form the desired product, ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924, in high yield and purity.
科学研究应用
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and others. In vitro studies have shown that ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated significant antitumor activity of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 in xenograft models of various cancers, including those that are resistant to conventional chemotherapy.
属性
IUPAC Name |
2-methyl-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSONSSJSIHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)

![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![4-tert-butyl-N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B4980256.png)

![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)
![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B4980326.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)